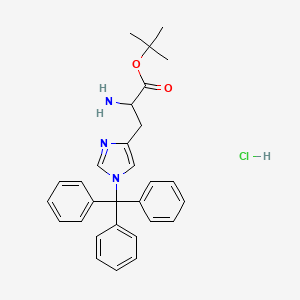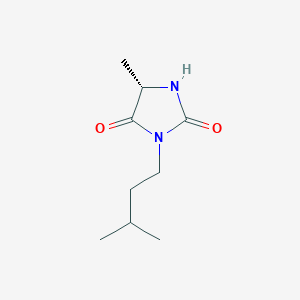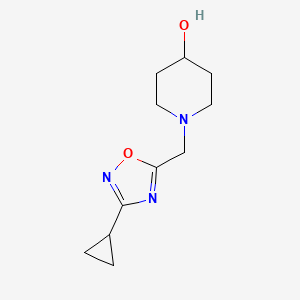
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol typically involves the cyclization of amidoximes with appropriate reagents. One common method includes the reaction of arylamidoximes with aldehydes, followed by cyclization using acyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like manganese dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Common reagents used in these reactions include acyl chlorides, hydroxylamine, and various oxidizing and reducing agents . The major products formed from these reactions are typically substituted oxadiazoles with varying functional groups.
Scientific Research Applications
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anti-infective agent, showing activity against bacterial and viral pathogens.
Materials Science: The unique structural properties of oxadiazoles make them useful in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity . The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: This compound has a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: The isopropyl group in this compound provides different steric and electronic effects compared to the cyclopropyl group.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: The ethyl group in this compound results in different reactivity and interactions compared to the cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O2/c15-9-3-5-14(6-4-9)7-10-12-11(13-16-10)8-1-2-8/h8-9,15H,1-7H2 |
InChI Key |
YGFCNRKWDYZWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)CN3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


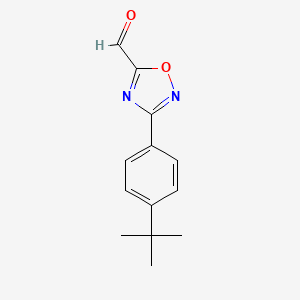
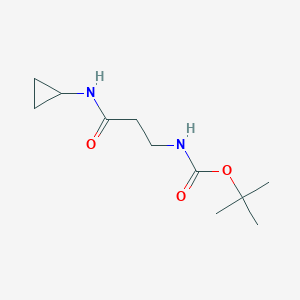
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)

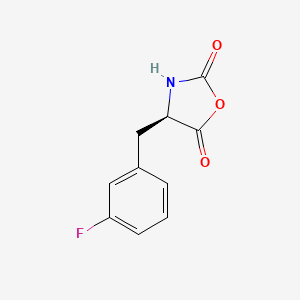
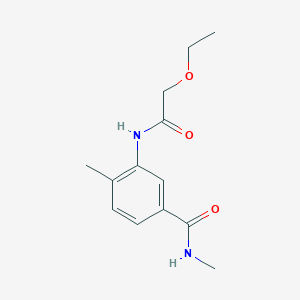
![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)
![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
